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Compound of Interest

Compound Name: A 77-01

Cat. No.: B1664255 Get Quote

This guide provides a detailed comparison of the kinase inhibitor A 77-01, assessing its

specificity through kinase assay data and comparing it with alternative compounds. Due to the

existence of two distinct inhibitors with highly similar nomenclature, this guide addresses both

A 77-01, an inhibitor of TGF-β type I receptor (ALK5), and A-770041, an inhibitor of the

lymphocyte-specific protein tyrosine kinase (Lck).

Section 1: A 77-01 (ALK5 Inhibitor)
A 77-01 is a potent inhibitor of the transforming growth factor-β (TGF-β) type I receptor

superfamily activin-like kinase 5 (ALK5).[1][2][3][4] It is a close analog and likely the active

metabolite of A-83-01.[2] A 77-01 exerts its effects by blocking the kinase activity of ALK5,

which in turn inhibits the phosphorylation of downstream SMAD proteins and disrupts TGF-β-

induced cellular responses.[3]

Data Presentation: Kinase Inhibition Profile
The following table summarizes the in vitro kinase inhibitory potency of A 77-01 and its

common alternatives, SB-431542 and A-83-01. The data is presented as IC50 values, which

represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
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Kinase Target A 77-01 IC50 (nM)
SB-431542 IC50
(nM)

A-83-01 IC50 (nM)

ALK5 (TGF-βRI) 25 - 34[1][4] 94[5][6] 12[7][8]

ALK4 (Activin RI) - Inhibits[9] 45[7][8]

ALK7 (Nodal RI) - Inhibits[9] 7.5[7][8]

Note: A 77-01 and A-83-01 are reported to have minimal activity against ALK1, ALK2, ALK3,

and ALK6, which are involved in the Bone Morphogenetic Protein (BMP) signaling pathway.[3]

[9] A 77-01 has also been shown to have no effect on MAPK pathways.[3]

Experimental Protocols
In Vitro ALK5 Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common method for measuring ALK5 kinase activity and its inhibition,

which quantifies the amount of ADP produced during the kinase reaction.[10][11]

Reagent Preparation:

Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml

BSA).

Prepare stock solutions of ATP and a suitable ALK5 peptide substrate.

Dilute recombinant human ALK5 (TGFβR1) kinase to the desired working concentration in

Kinase Assay Buffer.

Prepare a serial dilution of A 77-01 or other test inhibitors in DMSO. Further dilute the

inhibitor solutions in Kinase Assay Buffer.

Kinase Reaction:

Add the diluted inhibitor solution or DMSO (for controls) to the wells of a 96-well or 384-

well plate.

Add the ALK5 enzyme solution to each well, except for the "no enzyme" blank controls.
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Initiate the kinase reaction by adding a pre-mixed solution of the peptide substrate and

ATP. The final ATP concentration should be near the Km for ALK5.

Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes) within the linear

range of the reaction.[10]

ADP Detection:

Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™

Reagent to each well.

Incubate the plate at room temperature for 40 minutes.

Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is

then used by luciferase to produce a luminescent signal.

Incubate at room temperature for 30-60 minutes to stabilize the signal.

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate reader.

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the

controls and determine the IC50 value.
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Caption: TGF-β signaling pathway and the inhibitory action of A 77-01 on ALK5.
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Section 2: A-770041 (Lck Inhibitor)
A-770041 is a selective, orally active inhibitor of the lymphocyte-specific protein tyrosine kinase

(Lck), a member of the Src family of kinases.[12][13][14] Lck plays a critical role in T-cell

receptor (TCR) signaling and T-cell activation.[15][16] Inhibition of Lck is a therapeutic strategy

for preventing organ transplant rejection and treating T-cell mediated autoimmune diseases.

[13][14]

Data Presentation: Kinase Inhibition Profile
The following table summarizes the in vitro kinase inhibitory potency of A-770041 and its

common alternatives, Dasatinib and Saracatinib.

Kinase Target A-770041 IC50 (nM) Dasatinib IC50 (nM)
Saracatinib
(AZD0530) IC50
(nM)

Lck 147[12][13] <1[17] 4 - 10[18]

Fyn 44,100[12] <1[17] 10[18]

Src 9,100[12] 1.1[17] 2.7[19]

Fgr 14,100[12] - 10[18]

c-Yes - <1[17] 4[18]

Lyn
>8-fold selective vs

Lck[20]
- 5[18]

Hck
>8-fold selective vs

Lck[20]
- -

Abl - 1.6[17] 30

Note: A-770041 has been reported to be over 200-fold selective against a panel of

approximately 20 other serine/threonine and tyrosine kinases and showed IC50 values greater

than 10 µM in a CEREP panel of about 70 molecular targets, though the specific data for these

panels are not publicly detailed.[20][21]
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Experimental Protocols
In Vitro Lck Kinase Assay (Radiometric Format)

This protocol describes a classic method for measuring Lck kinase activity by quantifying the

incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a peptide substrate.

[22][23][24][25]

Reagent Preparation:

Prepare a 1x Kinase Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate).

Prepare a stock solution of a suitable Lck peptide substrate (e.g., KVEKIGEGTYGVVYK

or Poly(Glu, Tyr) 4:1).[22][23]

Dilute recombinant human Lck enzyme to the desired concentration in Kinase Buffer.

Prepare a serial dilution of A-770041 or other test inhibitors in DMSO.

Kinase Reaction:

Pre-incubate the test inhibitor or DMSO (for controls) with the Lck enzyme in Kinase Buffer

for approximately 15 minutes at room temperature or 37°C.[22]

Initiate the kinase reaction by adding a master mix containing the peptide substrate and [γ-

³²P]ATP or [γ-³³P]ATP.

Incubate the reaction at room temperature or 30°C for a predetermined time (e.g., 30-40

minutes).[22][23]

Reaction Termination and Separation:

Stop the reaction by adding 3% phosphoric acid.

Spot an aliquot of the reaction mixture onto a filter paper (e.g., P81 phosphocellulose or

glass fiber).
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Wash the filters multiple times with phosphoric acid to remove unincorporated radiolabeled

ATP.

Perform a final wash with methanol or ethanol and allow the filters to dry.

Data Acquisition and Analysis:

Measure the radioactivity on each filter using a scintillation counter.

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the

controls and determine the IC50 value.

Mandatory Visualization

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

Cytoplasm

TCR

CD3 ITAMs

CD4/CD8

Lck

Association

Phosphorylation

ZAP-70

Phosphorylation

p-ITAMs

Recruitment

p-ZAP-70

Downstream Signaling
(e.g., PLCγ1, LAT)

Activation

T-Cell Activation

A-770041

Inhibition

Click to download full resolution via product page

Caption: T-Cell Receptor (TCR) signaling cascade and the inhibitory role of A-770041 on Lck.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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